Hexakis(benzylthio)benzene Hexakis(benzylthio)benzene
Brand Name: Vulcanchem
CAS No.: 127022-77-9
VCID: VC21171508
InChI: InChI=1S/C48H42S6/c1-7-19-37(20-8-1)31-49-43-44(50-32-38-21-9-2-10-22-38)46(52-34-40-25-13-4-14-26-40)48(54-36-42-29-17-6-18-30-42)47(53-35-41-27-15-5-16-28-41)45(43)51-33-39-23-11-3-12-24-39/h1-30H,31-36H2
SMILES: C1=CC=C(C=C1)CSC2=C(C(=C(C(=C2SCC3=CC=CC=C3)SCC4=CC=CC=C4)SCC5=CC=CC=C5)SCC6=CC=CC=C6)SCC7=CC=CC=C7
Molecular Formula: C48H42S6
Molecular Weight: 811.2 g/mol

Hexakis(benzylthio)benzene

CAS No.: 127022-77-9

Cat. No.: VC21171508

Molecular Formula: C48H42S6

Molecular Weight: 811.2 g/mol

* For research use only. Not for human or veterinary use.

Hexakis(benzylthio)benzene - 127022-77-9

Specification

CAS No. 127022-77-9
Molecular Formula C48H42S6
Molecular Weight 811.2 g/mol
IUPAC Name 1,2,3,4,5,6-hexakis(benzylsulfanyl)benzene
Standard InChI InChI=1S/C48H42S6/c1-7-19-37(20-8-1)31-49-43-44(50-32-38-21-9-2-10-22-38)46(52-34-40-25-13-4-14-26-40)48(54-36-42-29-17-6-18-30-42)47(53-35-41-27-15-5-16-28-41)45(43)51-33-39-23-11-3-12-24-39/h1-30H,31-36H2
Standard InChI Key GXJBMANBXLNSJX-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CSC2=C(C(=C(C(=C2SCC3=CC=CC=C3)SCC4=CC=CC=C4)SCC5=CC=CC=C5)SCC6=CC=CC=C6)SCC7=CC=CC=C7
Canonical SMILES C1=CC=C(C=C1)CSC2=C(C(=C(C(=C2SCC3=CC=CC=C3)SCC4=CC=CC=C4)SCC5=CC=CC=C5)SCC6=CC=CC=C6)SCC7=CC=CC=C7

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator